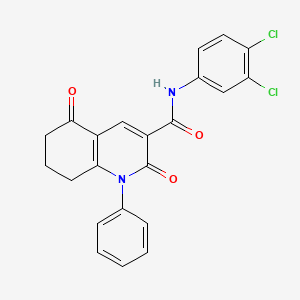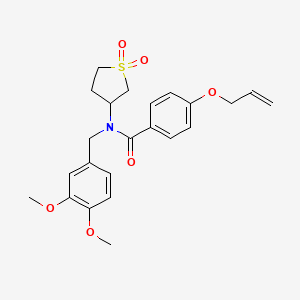
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 4th position of the quinazoline ring. Additionally, it contains a piperidine ring and an acetohydrazide moiety. Quinazoline derivatives are known for their diverse biological activities, making this compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Phenyl Group Introduction: The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Acetohydrazide Formation: The acetohydrazide moiety can be synthesized by reacting the quinazoline derivative with hydrazine hydrate and acetic anhydride.
Piperidine Ring Introduction: The final step involves the reaction of the intermediate with piperidine under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques like crystallization or chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinazoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(6-chloro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- N’-(6-fluoro-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
- N’-(6-iodo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide
Uniqueness
N’-(6-bromo-4-phenylquinazolin-2-yl)-2-(piperidin-1-yl)acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets, potentially leading to distinct biological effects compared to its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C21H22BrN5O |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
N'-(6-bromo-4-phenylquinazolin-2-yl)-2-piperidin-1-ylacetohydrazide |
InChI |
InChI=1S/C21H22BrN5O/c22-16-9-10-18-17(13-16)20(15-7-3-1-4-8-15)24-21(23-18)26-25-19(28)14-27-11-5-2-6-12-27/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28)(H,23,24,26) |
Clave InChI |
ZDCLBUFCHATZSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11589246.png)
![(5Z)-3-cyclohexyl-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11589249.png)
![propan-2-yl (2Z)-3-(1,3-benzodioxol-5-yl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoate](/img/structure/B11589257.png)
![1,5-Dimethyl-3,7-dipentanoyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11589262.png)
![(3E)-1-{[4-(2-Fluorophenyl)piperazin-1-YL]methyl}-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B11589269.png)
![4-[({(E)-[1-(4-nitrophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)methyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B11589273.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B11589279.png)
![ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11589283.png)
![(2E)-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11589296.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11589297.png)

![6-(2,4-dimethylphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11589305.png)
![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589323.png)

